molecular formula C16H23N3O3S B1681840 ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 903864-87-9

ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B1681840
M. Wt: 337.4 g/mol
InChI Key: GPHILACXNMTZEE-UHFFFAOYSA-N
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Description

“Ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C16H23N3O3S . It is also known by other names such as SMU127 and CHEMBL4581678 .


Molecular Structure Analysis

The compound has a complex structure that includes a thiophene ring, a carbonyl group, an ethyl ester group, and a 4-methylpiperazine group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 337.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 90.1 Ų .

Scientific Research Applications

Synthesis and Biological Activity

A range of cyclopenteno[b]thiophene derivatives, including ethyl 2-[1-oxo-2-(4-methylpiperazino)ethylamino]-cyclopenteno[b]thiophen-3-carboxylate, have been synthesized and evaluated for local anesthetic and antiarrhythmic activities. These compounds have shown comparable activities to known drugs such as carticaine and lidocaine, acting through Na+ and Ca+2 channel blocking mechanisms (Al-Obaid et al., 1998).

Material Science Applications

Polythiophene-based conjugated polymers incorporating 4-methylpiperazine units have been developed, demonstrating selective and sensitive detection capabilities for metal ions like Hg2+ and Cu2+ in aqueous solutions. These findings highlight the compound's potential in creating efficient fluorescent probes for environmental monitoring and biochemical assays (Guo et al., 2014).

Antimicrobial and Antioxidant Properties

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, related structurally to the compound of interest, have been reported for their significant antimicrobial and antioxidant activities. These compounds provide a promising basis for the development of new therapeutic agents with enhanced biological efficacy (Raghavendra et al., 2016).

Anticancer Activity

Novel thiophene and benzothiophene derivatives, synthesized from similar structural frameworks, have been assessed for their anti-proliferative effects against various tumor cell lines, including breast adenocarcinoma and non-small cell lung cancer. This research underlines the potential of such compounds in cancer therapy, offering new avenues for the design of anticancer drugs (Mohareb et al., 2016).

Future Directions

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-22-15(20)13-11-5-4-6-12(11)23-14(13)17-16(21)19-9-7-18(2)8-10-19/h3-10H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHILACXNMTZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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